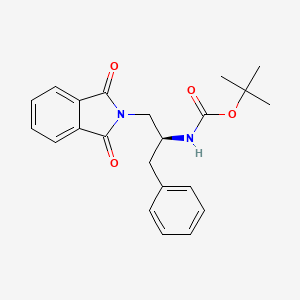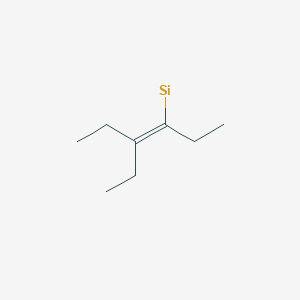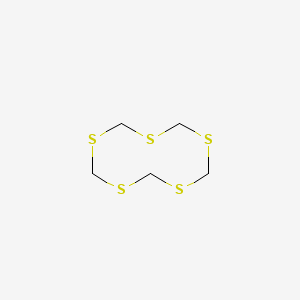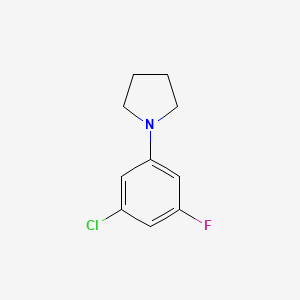
Foliaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foliaxanthin is a xanthophyll pigment found in green leaves. It is closely related to neoxanthin and plays a significant role in the photoprotective mechanisms of plants and algae. Xanthophylls, including this compound, are essential for photosynthesis and protecting the photosynthetic apparatus from damage caused by excessive light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of foliaxanthin involves several steps, starting from β-carotene. The process includes epoxidation and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as green leaves and algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other carotenoids and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Foliaxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Foliaxanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the photoprotective mechanisms in plants.
Biology: Investigated for its role in protecting photosynthetic organisms from light-induced damage.
Industry: Used in the food and cosmetic industries for its antioxidant properties and as a natural colorant.
Wirkmechanismus
Foliaxanthin exerts its effects through its ability to absorb excess light energy and dissipate it as heat, thereby protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in chloroplasts, where this compound plays a crucial role in non-photochemical quenching.
Vergleich Mit ähnlichen Verbindungen
Neoxanthin: Another xanthophyll pigment with similar photoprotective properties.
Lutein: A xanthophyll found in green leafy vegetables, known for its antioxidant properties.
Zeaxanthin: A xanthophyll that plays a role in protecting the eyes from harmful light.
Uniqueness: Foliaxanthin is unique due to its specific structure and the role it plays in the photoprotective mechanisms of plants. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C40H56O4 |
|---|---|
Molekulargewicht |
600.9 g/mol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20- |
InChI-Schlüssel |
PGYAYSRVSAJXTE-NXBQOJNHSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1C(CC(CC1(C)O)O)(C)C)/C=C/C=C(/C)\C=C\C23C(CC(CC2(O3)C)O)(C)C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
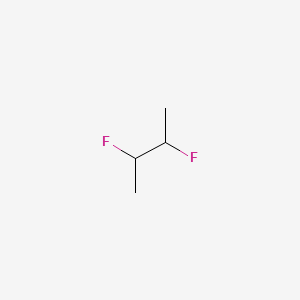
![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
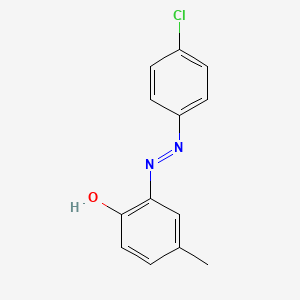
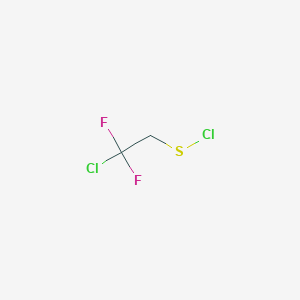
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

